11H-Dibenzo[c,f][1,2]diazepine
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Overview
Description
11H-Dibenzo[c,f][1,2]diazepine is a heterocyclic compound with a unique structure that includes two benzene rings fused to a diazepine ring
Preparation Methods
The synthesis of 11H-Dibenzo[c,f][1,2]diazepine typically involves the following steps:
Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving the condensation of o-phenylenediamine with a suitable diketone.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
11H-Dibenzo[c,f][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo[c,f][1,2]diazepin-11-one.
Reduction: Reduction reactions can convert it into diaminobenzophenone and diaminodiphenylmethane.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: Major products formed from these reactions include dibenzo[c,f][1,2]diazepin-11-one, diaminobenzophenone, and diaminodiphenylmethane.
Scientific Research Applications
11H-Dibenzo[c,f][1,2]diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioorthogonal chemical reporter in protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 11H-Dibenzo[c,f][1,2]diazepine involves its ability to undergo photo-switching and serve as a dipolarophile in photo-click reactions. This property makes it useful in bioorthogonal chemistry, where it can be used to achieve spatiotemporally controlled chemical ligation in live cells. The molecular targets and pathways involved include the interaction with diarylsydnone and the formation of covalent bonds under visible-light excitation .
Comparison with Similar Compounds
11H-Dibenzo[c,f][1,2]diazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]thiadiazepine: This compound contains sulfur in its structure and is known for its excellent chemical reporter properties in cycloaddition reactions.
Dibenzo[b,e][1,4]diazepinones: These compounds are synthesized through one-pot reactions and have shown promising biological activities, including antioxidant and antimicrobial properties.
Dibenzo[c,f][1,2]diazepin-11-one: This is an oxidized form of this compound and is used in various chemical reactions.
Properties
CAS No. |
256-91-7 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
11H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-8H,9H2 |
InChI Key |
MEQHTAQVHGSNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=NC3=CC=CC=C31 |
Origin of Product |
United States |
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